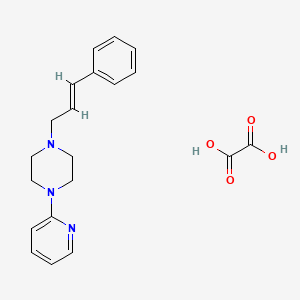
1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their various biological activities.
科学的研究の応用
1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields of medicine. Some of the most promising applications include:
1. Antidepressant: Studies have shown that 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has antidepressant-like effects in animal models. It is believed to act by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain.
2. Antipsychotic: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has also been studied for its potential antipsychotic effects. It is believed to act by blocking the dopamine receptors in the brain, which are known to be involved in the development of psychotic symptoms.
3. Anti-inflammatory: Studies have shown that 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has anti-inflammatory effects in animal models. It is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines.
作用機序
The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate is not fully understood. However, it is believed to act by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. It is also believed to act by blocking the dopamine receptors in the brain, which are known to be involved in the development of psychotic symptoms. Additionally, it is believed to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has been shown to have various biochemical and physiological effects. Some of the most notable effects include:
1. Modulation of neurotransmitter levels: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine in the brain. This can lead to changes in mood, behavior, and cognition.
2. Inhibition of dopamine receptors: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has been shown to block the dopamine receptors in the brain. This can lead to a reduction in psychotic symptoms.
3. Inhibition of pro-inflammatory cytokines and chemokines: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. This can lead to a reduction in inflammation and associated diseases.
実験室実験の利点と制限
1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has several advantages and limitations for lab experiments. Some of the most notable advantages include:
1. High potency: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate is a highly potent compound, which makes it useful for studying the effects of small changes in dosage or administration.
2. Versatility: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has been shown to have various biological activities, which makes it useful for studying multiple pathways and diseases.
3. Limited toxicity: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has been shown to have limited toxicity in animal models, which makes it safe for use in lab experiments.
Some of the limitations of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate include:
1. Limited solubility: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has limited solubility in water, which can make it difficult to administer in some lab experiments.
2. Limited stability: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has limited stability under certain conditions, which can affect its potency and efficacy.
将来の方向性
There are several future directions for the study of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate. Some of the most promising directions include:
1. Development of new therapeutic applications: Further studies are needed to explore the potential therapeutic applications of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate in various fields of medicine.
2. Optimization of synthesis method: The synthesis method of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate can be optimized to improve the yield and purity of the product.
3. Mechanistic studies: Further studies are needed to elucidate the mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate, which can lead to the development of more effective therapies.
4. Development of new analogs: The development of new analogs of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate can lead to the discovery of compounds with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate is a highly potent compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to explore the full potential of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate in various fields of medicine.
合成法
The synthesis of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with oxalic acid in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
IUPAC Name |
oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3.C2H2O4/c1-2-7-17(8-3-1)9-6-12-20-13-15-21(16-14-20)18-10-4-5-11-19-18;3-1(4)2(5)6/h1-11H,12-16H2;(H,3,4)(H,5,6)/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFSYPGLWGFCCX-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC=N3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC=N3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5491760.png)
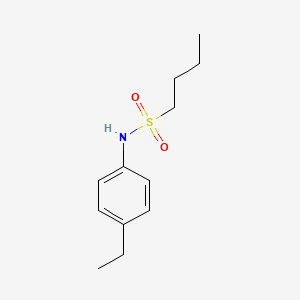
![N-(4-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5491767.png)
![(3R)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide dihydrochloride](/img/structure/B5491769.png)
![ethyl 1-[4-(2-chlorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5491775.png)
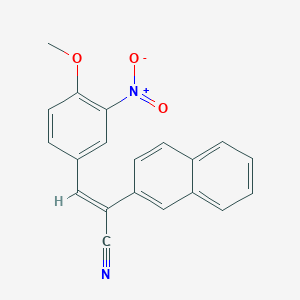
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5491795.png)
![N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)isonicotinamide](/img/structure/B5491800.png)
![rel-(4aS,8aR)-6-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5491806.png)
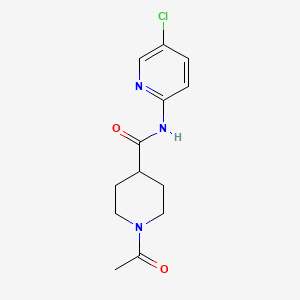
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5491818.png)
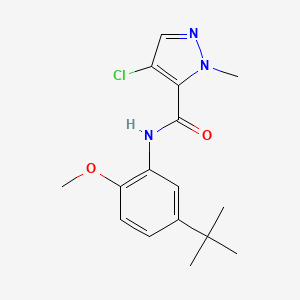
![2-[(3,4-dimethoxy-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5491856.png)
![N,1-dimethyl-6-propyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491857.png)